molecular formula C20H19FN4OS2 B2714868 1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1358527-86-2

1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2714868
CAS No.: 1358527-86-2
M. Wt: 414.52
InChI Key: QNQKFLKAZPXGLA-UHFFFAOYSA-N
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Description

1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the fluorobenzyl and thiophen-2-ylmethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization. . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or activate specific signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:

Biological Activity

The compound 1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one , also known as E960-0885, is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, biological targets, and relevant case studies.

  • Molecular Formula : C23H23FN4OS
  • Molecular Weight : 422.53 g/mol
  • LogP : 4.077 (suggesting lipophilicity)
  • Water Solubility : LogSw -4.19 (indicating low solubility)

The biological activity of E960-0885 is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
  • Antimicrobial Activity : The presence of both sulfur and fluorine atoms in its structure may enhance its interaction with microbial cell membranes, leading to increased antimicrobial efficacy.

Antifungal Activity

Research indicates that compounds similar to E960-0885 exhibit significant antifungal properties. For instance:

  • A study on pyrazole derivatives reported antifungal activity against Fusarium oxysporum, with compounds showing an EC50 value between 6 to 9 µg/mL .

Anticancer Potential

E960-0885 has been evaluated for its anticancer properties:

  • It has been shown to induce apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and subsequent caspase activation.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • In vitro studies demonstrated that E960-0885 can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

StudyFindings
Antifungal Screening Compounds similar to E960-0885 showed MIC values as low as 12.5 µg/mL against Candida albicans and Aspergillus niger.
Cancer Cell Line Testing E960-0885 induced significant apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Anti-inflammatory Assessment Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages when treated with E960-0885.

Properties

IUPAC Name

1-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS2/c1-3-25-18-17(13(2)23-25)22-20(28-12-14-6-4-7-15(21)10-14)24(19(18)26)11-16-8-5-9-27-16/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQKFLKAZPXGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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